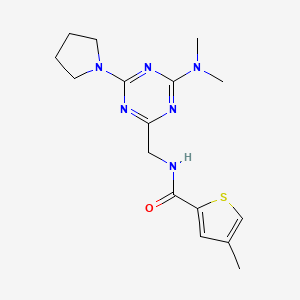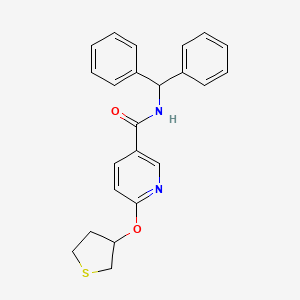![molecular formula C17H11Cl2F3N2O4S B2954783 3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate CAS No. 321522-19-4](/img/structure/B2954783.png)
3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate” is a chemical compound . It is also known as Benzenesulfonic acid, 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-, 3-(trifluoromethyl)phenyl ester .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on certain chemical databases .科学的研究の応用
Catalysis and Synthesis
- The compound has been used in the context of catalysis, particularly in the synthesis of pyrazole derivatives. One study demonstrated the use of related catalysts for the efficient synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting the advantages such as excellent yields, simplicity, and eco-friendliness of the reaction conditions (Karimi-Jaberi et al., 2012).
Anti-Inflammatory and Analgesic Properties
- Research into celecoxib derivatives, which share a structural motif with the compound , has shown that these derivatives possess significant anti-inflammatory and analgesic activities. One study found that such a derivative did not cause tissue damage in liver, kidney, colon, and brain, suggesting its potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).
Antihyperglycemic Agents
- The compound's framework has been explored in the development of antihyperglycemic agents. A study detailed the synthesis and structure-activity relationship of derivatives leading to the discovery of potent antihyperglycemic agents, demonstrating their efficacy in diabetic mice models (K. Kees et al., 1996).
Anticancer Properties
- There is ongoing research into the anticancer properties of derivatives. A novel series of derivatives was synthesized and showed promising anti-inflammatory activity and minimal ulcerogenic effects, suggesting their potential in cancer therapy (G. Mustafa et al., 2016).
Molecular Docking and DFT Calculations
- Computational studies, including molecular docking and density functional theory (DFT) calculations, have been conducted on related derivatives to understand their interactions and properties. These studies are crucial for the rational design of new drugs with improved efficacy and reduced side effects (Asmaa M. Fahim & Mona A. Shalaby, 2019).
作用機序
Target of Action
The compound contains a trifluoromethylphenyl group and a dichloromethylpyrazole group, both of which are common motifs in pharmaceuticals and agrochemicals . These groups can interact with a variety of biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, if the target is an enzyme, the compound might act as an inhibitor. If the target is a receptor, the compound could act as an agonist or antagonist. The presence of the trifluoromethyl group could enhance the compound’s binding affinity to its target .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability .
特性
IUPAC Name |
[3-(trifluoromethyl)phenyl] 4-(4,5-dichloro-2-methylpyrazol-3-yl)oxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F3N2O4S/c1-24-16(14(18)15(19)23-24)27-11-5-7-13(8-6-11)29(25,26)28-12-4-2-3-10(9-12)17(20,21)22/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWIODLHJQZXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)OC2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
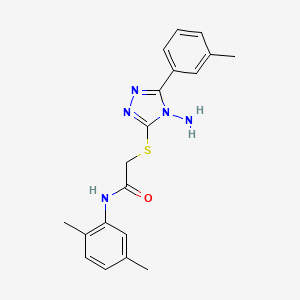
![(Z)-methyl 2-((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate](/img/structure/B2954702.png)
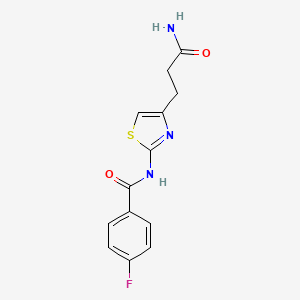
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid](/img/structure/B2954706.png)
![2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954711.png)
![ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2954712.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)
![1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2954714.png)
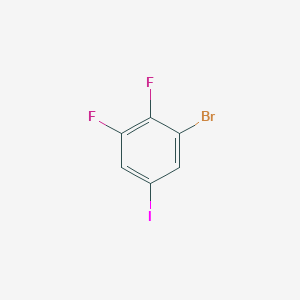
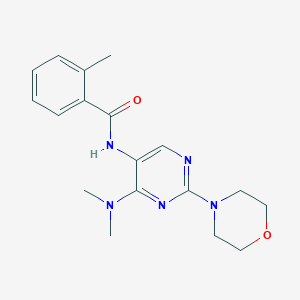
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954719.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2954721.png)
